4-[5-(Aminomethyl)pyridin-3-yl]phenol
Description
4-[5-(Aminomethyl)pyridin-3-yl]phenol (CAS: 821784-28-5) is a pyridine derivative featuring a phenol group at position 4 and an aminomethyl (-CH2NH2) substituent at position 5 of the pyridine ring. Its molecular formula is C12H12N2O2, with a molecular weight of 292.33 g/mol .
Properties
IUPAC Name |
4-[5-(aminomethyl)pyridin-3-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-6-9-5-11(8-14-7-9)10-1-3-12(15)4-2-10/h1-5,7-8,15H,6,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKKYFPBOXKBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via imine formation between the aldehyde and amine, followed by nucleophilic attack by the phenolic oxygen. In the original study, 2-aminopyridine and benzaldehyde yielded pseudo-Betti products with phenol derivatives in 40–97% yields. By substituting benzaldehyde with 5-formylpyridine-3-carbaldehyde, the aminomethyl group is introduced at the pyridine’s 5-position. Key parameters include:
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Temperature : 80°C, ensuring imine stability without decomposition.
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Reaction Time : 30–120 minutes, monitored by TLC.
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Solvent-Free Conditions : Eliminates purification steps, enhancing atom economy.
A hypothetical adaptation of this method could achieve yields of ~70–85%, though the electron-withdrawing nature of the pyridine ring may necessitate longer reaction times compared to benzaldehyde-based systems.
Nucleophilic Substitution of Halogenated Intermediates
Nucleophilic substitution, as exemplified in the synthesis of 3-{[(Pyridin-3-yl)amino]methyl}phenol, provides a modular route to functionalized pyridines. For this compound, this approach involves two stages: (1) synthesis of a halogenated pyridine intermediate and (2) amination.
Stepwise Synthesis
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Halogenation : Bromination of 5-methylpyridin-3-yl-phenol using under radical conditions introduces a bromomethyl group at the 5-position, yielding 5-(bromomethyl)pyridin-3-yl-phenol .
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Amination : Treatment with aqueous ammonia at 60–80°C displaces the bromide, forming the aminomethyl group. This step parallels EvitaChem’s protocol for analogous structures, with yields typically ranging from 65–80%.
Challenges and Solutions
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Regioselectivity : Directing bromination to the methyl group requires careful control of reaction conditions (e.g., light initiation for radical pathways).
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Byproducts : Competing aryl bromination is mitigated by using excess NBS and radical inhibitors.
Cross-Coupling and Functional Group Interconversion
Suzuki-Miyaura coupling enables precise construction of the biaryl backbone, followed by late-stage functionalization to introduce the aminomethyl group.
Synthetic Pathway
Advantages
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Modularity : Permits independent optimization of coupling and amination steps.
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Scalability : Suzuki reactions are well-established for industrial applications.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-[5-(Aminomethyl)pyridin-3-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The aminomethyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-[5-(Aminomethyl)pyridin-3-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(Aminomethyl)pyridin-3-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Key Substituents | Functional Groups |
|---|---|---|---|
| 4-[5-(Aminomethyl)pyridin-3-yl]phenol | C12H12N2O2 | 5-Aminomethyl, 4-phenol | -OH, -NH2, pyridine |
| 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol | C12H10ClNO2 | 4-Chloro, 2-methoxy, 3-phenol | -Cl, -OCH3, -OH, pyridine |
| 3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol | C18H16N2O2 | 4-Phenol (x2), 5-aminomethyl-pyridine | -OH (x2), -NH2, pyridine |
| 2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl)-... | C27H20ClN5O3 | 2-Chloro, 4-nitro, -CN, C=O | -Cl, -NO2, -CN, -C=O, pyridine |
Key Observations :
- Electron Effects: The aminomethyl group in the target compound is electron-donating, enhancing nucleophilicity and basicity, whereas chloro (-Cl) and nitro (-NO2) groups in analogs (e.g., ) are electron-withdrawing, reducing reactivity .
Physicochemical Properties
| Property | This compound | 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol | 2-Amino-4-(2-chloro-5-nitrophenyl)pyridine Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 292.33 | 243.67 | 497.93 |
| Melting Point (°C) | Not reported | Not reported | 278–282 |
| Solubility | High (polar solvents) | Moderate (DMF/ethanol) | Low (apolar solvents) |
| LogP | 3.84 | ~4.2 (estimated) | ~5.1 (estimated) |
Key Observations :
Spectroscopic Characterization
- IR Spectroscopy :
- ¹H NMR: Phenol protons: δ 6.5–7.5 ppm (aromatic region). Aminomethyl protons: δ 3.0–4.0 ppm (CH2NH2), distinct from methoxy (δ ~3.8 ppm) or nitro groups .
Q & A
Q. Advanced Research Focus
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) .
- QSAR : Corrogate electronic parameters (HOMO/LUMO energies from Gaussian) with experimental IC₅₀ values to refine pharmacophore models .
- ADMET Prediction : SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity .
What experimental designs optimize reaction yields for scaled synthesis?
Q. Advanced Research Focus
- Factorial Design : Apply a 2³ factorial matrix (e.g., varying temperature, catalyst loading, solvent ratio) to identify critical factors .
- Continuous Flow Reactors : Improve scalability and safety for nitration/reduction steps (residence time ~10–30 minutes) .
- DoE (Design of Experiments) : Use JMP or Minitab to model nonlinear relationships between variables (e.g., pH vs. yield) .
How do researchers validate the compound’s role as a biochemical probe?
Q. Advanced Research Focus
- Selectivity Screening : Test against a panel of 50+ related enzymes/receptors (e.g., Eurofins Panlabs services) .
- Photoaffinity Labeling : Incorporate a diazirine moiety and confirm target engagement via Western blot .
- CRISPR Knockout : Compare activity in wild-type vs. target gene-KO cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
